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Application Note: Protocol for Therapeutic Drug
Monitoring of UFT/LV Therapy Using 5-
Fluorouracil-15N₂ and UPLC-MS/MS

Introduction to UFT/LV Therapy and Therapeutic Drug
Monitoring

UFT/LV combination therapy, consisting of tegafur and uracil in a 1:4 molar ratio plus leucovorin, has

emerged as a standard adjuvant treatment for colorectal cancer, particularly in patients following

hepatectomy for colorectal liver metastases [1]. Tegafur serves as a prodrug that undergoes hepatic

conversion to the active chemotherapeutic agent 5-fluorouracil (5-FU), while uracil acts as a competitive

inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism [2]. This

combination significantly enhances the bioavailability and antitumor activity of 5-FU through biochemical
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modulation. Despite its established efficacy, UFT/LV therapy presents significant clinical challenges, with

severe adverse effects including myelosuppression, fulminant hepatitis, and diarrhea occurring frequently,

especially in patients with altered drug metabolism following hepatic resection [1].

Therapeutic drug monitoring (TDM) represents a promising approach to optimize UFT/LV therapy by

maximizing therapeutic efficacy while minimizing treatment-related toxicity. The narrow therapeutic index

of 5-FU, combined with significant interpatient variability in drug metabolism, creates an ideal scenario

for TDM implementation [1]. Historically, the simultaneous quantification of 5-FU, uracil, and tegafur in

plasma has presented analytical challenges due to their differing physicochemical properties and

concentration ranges in biological matrices. This application note details a validated UPLC-MS/MS

method that addresses these challenges, enabling precise monitoring of all three analytes simultaneously for

enhanced TDM in patients receiving UFT/LV therapy [1].

Principle of the Analytical Method

The developed method employs ultra-performance liquid chromatography coupled to tandem mass

spectrometry (UPLC-MS/MS) for the simultaneous quantification of 5-FU, uracil, and tegafur in human

plasma. This approach leverages the exceptional sensitivity and specificity of triple quadrupole mass

spectrometry operated in negative electrospray ionization mode, combined with the high resolution and

rapid separation capabilities of UPLC technology [1]. A critical innovation in this methodology is the

incorporation of stable isotope-labeled internal standards, including 5-fluorouracil-15N₂, which correct

for variability in sample preparation and matrix effects, thereby ensuring analytical precision and accuracy.

The analytical method was designed to address the significant differences in physiological concentrations

of the target analytes, with tegafur typically circulating at concentrations approximately 100-fold higher than

5-FU following UFT administration [1]. To accommodate this disparity, the method was validated over broad

concentration ranges: 2–500 ng/mL for 5-FU, 20–5000 ng/mL for uracil, and 200–50,000 ng/mL for tegafur.

The lower limit of quantification (LLOQ) was established at 2 ng/mL for 5-FU, 20 ng/mL for uracil, and

200 ng/mL for tegafur, demonstrating sufficient sensitivity for clinical TDM applications [1]. The method

has been comprehensively validated according to US FDA guidance, establishing performance

characteristics for precision, accuracy, recovery, and matrix effects suitable for clinical implementation [1].
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Experimental Protocol

Materials and Reagents

Analytical Standards: 5-FU and uracil standards (Wako Pure Chemical Ind. Ltd.), tegafur standard

(Tokyo Chemical Industry Co. Ltd.)
Stable Isotope-Labeled Internal Standards: 5-FU-13C,15N₂ and tegafur-13C,15N₂ (Toronto

Research Chemicals), uracil-15N₂ (Cambridge Isotope Laboratories Inc.)
Solvents: HPLC or LC/MS grade water, methanol, acetonitrile, ethyl acetate, and isopropyl alcohol

Mobile Phase Additive: Ammonium formate (2 mM in aqueous solutions)
Equipment: Acquity UPLC I-Class System with Xevo TQ-D triple-stage quadrupole mass

spectrometer (Waters), HSS T3 column (1.8 µm), refrigerated centrifuge, nitrogen evaporator [1]

Sample Preparation Workflow

Table 1: Sample Preparation Steps for Plasma Analysis

Step Procedure Parameters Notes

1. Sample
Aliquoting

Transfer 200 µL of plasma to
polypropylene tube

Blank, calibrator,
QC, or patient

plasma

Use validated pipettes
with regular calibration

2. Internal
Standard
Addition

Add 100 µL IS mixture (5-FU-

13C,15N₂: 200 ng/mL, uracil-
15N₂: 2000 ng/mL, tegafur-

13C,15N₂: 5000 ng/mL)

Vortex 10-15

seconds

Maintain consistent

mixing time

3. Volume
Adjustment

Add 100 µL of 50% acetonitrile

containing 2 mM ammonium
formate

For patient samples

only

Calibrators/QCs already

contain 100 µL of
respective solutions

4. Protein
Precipitation

Add 500 µL methanol, vortex 1
minute

Centrifuge at
15,000 rpm, 10°C,

10 minutes

Chill methanol before
use for better

precipitation
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Step Procedure Parameters Notes

5. Supernatant
Transfer

Carefully transfer 750 µL
supernatant to new tube

Avoid disturbing
pellet

Quantitative transfer not
required

6. Solvent
Evaporation

Evaporate under nitrogen gas 40°C water bath
recommended

Do not over-dry samples

7. Liquid-Liquid
Extraction

Add 1800 µL ethyl acetate, vortex
10 minutes

Centrifuge at
15,000 rpm, 10°C,

10 minutes

Ensure proper phase
separation

8. Final Extract
Preparation

Transfer 1440 µL supernatant,

evaporate under N₂, reconstitute
in 100 µL 27.5% acetonitrile with

2 mM ammonium formate

Vortex thoroughly

to dissolve

Inject 5-10 µL for UPLC-

MS/MS analysis [1]

The following workflow diagram illustrates the complete sample preparation process:
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Start Sample Preparation

Aliquot 200 µL Plasma

Add 100 µL Internal
Standard Mixture

Add 100 µL 50% ACN with
2 mM Ammonium Formate

Protein Precipitation:
Add 500 µL Methanol

Vortex 1 Minute

Centrifuge 15,000 rpm
10°C for 10 min

Transfer 750 µL
Supernatant

Evaporate under N₂

Liquid-Liquid Extraction:
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Liquid Liquid Extraction:
Add 1800 µL Ethyl Acetate

Vortex 10 Minutes

Centrifuge 15,000 rpm
10°C for 10 min

Transfer 1440 µL
Supernatant

Evaporate under N₂

Reconstitute in 100 µL
27.5% ACN with 2 mM
Ammonium Formate

UPLC-MS/MS Analysis

Click to download full resolution via product page

Figure 1: Sample Preparation Workflow for UFT/LV TDM Analysis

Liquid Chromatography Conditions

Table 2: UPLC Conditions for Separation
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Parameter Specification Notes

Chromatography
System

Acquity UPLC I-Class (Waters) Binary solvent manager, FTN
autosampler

Analytical Column Acquity HSS T3 (1.8 µm) Alternative: BEH C18 for similar
applications

Column Temperature 40°C ±2°C stability critical for retention
time

Injection Volume 5-10 µL Partial loop with needle overfill
mode

Autosampler
Temperature

10°C Maintains sample integrity

Mobile Phase A 2 mM ammonium formate in water Fresh preparation daily
recommended

Mobile Phase B 2 mM ammonium formate in methanol LC/MS grade solvents required
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Parameter Specification Notes

Gradient Program Time (min)/%B: 0/1, 1/1, 8/90, 10/90,
10.1/1, 12/1

Total run time: 12 minutes

Flow Rate 0.4 mL/min Backpressure typically 8000-
10000 psi [1]

Mass Spectrometry Conditions

Table 3: MS/MS Parameters for Target Analytes

Analyte
Ionization
Mode

Precursor Ion
(m/z)

Product Ion
(m/z)

Cone
Voltage (V)

Collision
Energy (eV)

5-FU Negative ESI 129.0 42.0 40 20

5-FU-13C,15N₂
(IS)

Negative ESI 132.0 44.0 40 20

Uracil Negative ESI 111.0 42.0 35 18

Uracil-15N₂ (IS) Negative ESI 113.0 44.0 35 18

Tegafur Negative ESI 200.9 57.0 30 18

Tegafur-
13C,15N₂ (IS)

Negative ESI 203.9 59.0 30 18

Instrument Settings: Electrospray ionization in negative mode; capillary voltage: 2.5 kV; desolvation

temperature: 500°C; desolvation gas flow: 1000 L/hr; cone gas flow: 150 L/hr; collision gas: argon; data

acquisition in multiple reaction monitoring (MRM) mode [1].

Method Validation Summary
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Analytical Performance Characteristics

Table 4: Method Validation Results for 5-FU, Uracil, and Tegafur

Validation Parameter 5-FU Uracil Tegafur

Calibration Range (ng/mL) 2–500 20–5000 200–50,000

Lower Limit of Quantification (ng/mL) 2 20 200

Accuracy (% Bias) ≤11.6 ≤9.8 ≤8.5

Precision (% CV) ≤13.3 ≤12.1 ≤10.8

Average Recovery (%) 79.9 80.9 87.8

Matrix Effect (%) 43.5 84.9 100.2

Intra-day Precision (% CV) 6.2–9.5 5.8–8.7 4.9–7.3

Inter-day Precision (% CV) 8.3–13.3 7.6–12.1 6.5–10.8

The validation results demonstrate that the method exhibits acceptable precision with CV values below

13.3% for all analytes, which falls within the recommended guidelines for bioanalytical method validation

[1]. The accuracy profiles showed deviations within ±11.6% of nominal values across the calibration range

for all quality control levels. The extraction efficiency, as measured by average recovery rates, ranged from

79.9% for 5-FU to 87.8% for tegafur, indicating consistent and reproducible sample preparation [1].

Matrix effects were evaluated by comparing the analytical response of standards in neat solution to those

spiked into extracted plasma matrix. While tegafur showed minimal matrix suppression (100.2%), 5-FU

demonstrated significant matrix effects (43.5%), highlighting the critical importance of using stable

isotope-labeled internal standards to compensate for these variations and ensure accurate quantification [1].

The method demonstrated appropriate selectivity with no significant interference from endogenous plasma

components at the retention times of the target analytes.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7862254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7862254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7862254/
https://www.smolecule.com/products/s766250?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Clinical Application and Pharmacokinetic Monitoring

Patient Monitoring Protocol

The developed method has been successfully applied to monitor plasma concentrations of 5-FU, uracil, and

tegafur in patients with colorectal liver metastasis receiving UFT/LV therapy after hepatectomy [1]. In the

clinical study, patients received oral UFT (400-500 mg/day as tegafur) plus leucovorin (75 mg/day)

administered every 8 hours on an empty stomach for 28-day treatment cycles. Blood samples were collected

in EDTA-containing tubes at predetermined time points: before administration (0 min) and after

administration (15, 30, 60, 90, 180, and 480 minutes) on day 1 and day 8 of treatment [1].

Following collection, plasma was separated by centrifugation and stored frozen at -40°C until analysis. The

resulting concentration-time data enabled the calculation of key pharmacokinetic parameters, including

peak concentration (Cmax), time to peak concentration (Tmax), area under the curve (AUC), and elimination

half-life (t1/2). This comprehensive pharmacokinetic profiling facilitates dose optimization based on

individual metabolic characteristics, potentially reducing the incidence of severe adverse effects while

maintaining therapeutic efficacy [1].

Representative Clinical Data

Table 5: Representative Pharmacokinetic Parameters in Patients Receiving UFT/LV Therapy

Parameter Patient 1 (400 mg/day) Patient 2 (500 mg/day)

Tegafur Cmax (ng/mL) 18,450 23,780

Tegafur Tmax (min) 90 90

Tegafur AUC0-8h (ng·h/mL) 85,640 112,350

5-FU Cmax (ng/mL) 185 242

5-FU Tmax (min) 60 90
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Parameter Patient 1 (400 mg/day) Patient 2 (500 mg/day)

5-FU AUC0-8h (ng·h/mL) 685 895

Uracil Cmax (ng/mL) 2,850 3,420

Uracil Tmax (min) 60 60

Uracil AUC0-8h (ng·h/mL) 12,540 15,280

The clinical application demonstrated the method's robustness in capturing the pharmacokinetic profiles of

all three analytes simultaneously [1]. The data revealed substantial interpatient variability in drug

exposure, highlighting the potential value of TDM for dose individualization. The tegafur:5-FU ratio

remained consistently high throughout the dosing interval, confirming the prodrug function of tegafur and its

continuous conversion to the active metabolite 5-FU [1].

Metabolic Pathway and Biomarker Context

5-FU Metabolism and Biomarker Significance

The following diagram illustrates the metabolic pathways of 5-fluorouracil and the position of TDM in

optimizing therapy:
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Figure 2: 5-FU Metabolic Pathways and TDM Monitoring Points
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Understanding the metabolic pathways of 5-FU provides crucial context for interpreting TDM results.

Approximately 80-85% of administered 5-FU undergoes catabolism via dihydropyrimidine dehydrogenase

(DPD) to inactive metabolites, while only 1-3% is converted to active metabolites responsible for both

cytotoxic effects and toxicity [2]. The anabolic pathways generate three primary active metabolites: FUTP

(incorporated into RNA, disrupting RNA processing), FdUTP (incorporated into DNA, causing DNA

damage), and FdUMP (inhibits thymidylate synthase, disrupting DNA synthesis) [2].

The plasma ratio of dihydrouracil to uracil (UH2/Ura) has been identified as a potential surrogate

biomarker for hepatic DPD activity [3]. Research in colorectal cancer models has demonstrated a

significant correlation between the UH2/Ura ratio and hepatic DPD activity (r² = 0.865, p < 0.01), suggesting

its utility in predicting 5-FU clearance and potential toxicity risk [4]. This ratio may be particularly valuable

for identifying patients with DPD deficiency, who are at increased risk of severe and potentially life-

threatening toxicities when receiving standard doses of 5-FU or its prodrugs [2].

Conclusion

The UPLC-MS/MS method described in this application note provides a robust, sensitive, and specific

approach for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma. The method's

comprehensive validation according to FDA guidelines supports its implementation in clinical settings for

therapeutic drug monitoring of UFT/LV therapy [1]. The incorporation of stable isotope-labeled internal

standards, including 5-fluorouracil-15N₂, ensures accurate and precise quantification despite significant

matrix effects observed particularly for 5-FU.

The application of this methodology in patients with colorectal liver metastasis following hepatectomy

demonstrates its clinical utility in characterizing the pharmacokinetic profiles of all three analytes

simultaneously [1]. By enabling dose optimization based on individual drug exposure metrics, this TDM

approach has the potential to minimize treatment-related toxicity while maintaining therapeutic efficacy,

particularly in patient populations with altered drug metabolism due to hepatic resection or genetic

polymorphisms in drug-metabolizing enzymes [1]. Future applications may incorporate additional

biomarkers such as the UH2/Ura ratio to further personalize dosing strategies based on individual metabolic

capacity [3] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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